Cyrneine A
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3R,3aR,5aR,6S)-3,6-dihydroxy-3a,5a-dimethyl-1-propan-2-yl-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-17(23)20(4)8-7-19(3)15(18(14)20)6-5-13(11-21)9-16(19)22/h5-6,11-12,16-17,22-23H,7-10H2,1-4H3/t16-,17+,19+,20-/m0/s1 |
InChI Key |
IXBCZHOTZLYJDA-CUDHKJQZSA-N |
Isomeric SMILES |
CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2([C@@H](C1)O)C)C)O)C=O |
Canonical SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(C(C1)O)C)C)O)C=O |
Synonyms |
1,14-dihydroxycyantha-3,5(10),11-triene-12-carbaldehyde cyrneine A |
Origin of Product |
United States |
Isolation and Natural Occurrence of Cyrneine a
Chromatographic and Extraction Methodologies for Cyrneine A Isolation
Advanced Chromatographic Separation Protocols
Column Chromatography Techniques
Column chromatography is a pivotal technique for the separation and purification of individual compounds from a complex mixture, such as the crude extract of Sarcodon cyrneus. In the case of this compound and its related compounds, silica gel is employed as the stationary phase. acgpubs.org The crude extract is loaded onto the silica gel column and eluted with a mobile phase of increasing polarity.
The separation process involves a gradient elution system, starting with a less polar solvent and gradually increasing the polarity to separate compounds with different affinities for the stationary phase. For the purification of cyrneines, a solvent system of dichloromethane (CH2Cl2) and ethyl acetate (B1210297) (EtOAc) is utilized. acgpubs.org The elution begins with a mixture of 90% dichloromethane and 10% ethyl acetate, with the proportion of ethyl acetate being progressively increased to 100%. acgpubs.org This gradual change in solvent polarity allows for the sequential elution of the different cyathane diterpenoids from the column.
Further purification of the fractions obtained from the initial column is often necessary to isolate pure compounds. This is typically achieved through additional column chromatography steps on silica gel, using a more refined solvent gradient, such as a 19:1 mixture of dichloromethane and ethyl acetate. acgpubs.org
The following table summarizes the column chromatography parameters used in the isolation of cyrneine compounds from Sarcodon cyrneus:
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Initial Mobile Phase | Dichloromethane (CH2Cl2) - Ethyl Acetate (EtOAc) (9:1) |
| Final Mobile Phase | 100% Ethyl Acetate (EtOAc) |
| Elution Type | Gradient Elution |
| Further Purification | Silica Gel Column with Dichloromethane (CH2Cl2) - Ethyl Acetate (EtOAc) (19:1) |
Advanced Structural Elucidation Methodologies of Cyrneine a
Spectroscopic Approaches for Cyrneine A Structure Determination
The foundational analysis of this compound's molecular structure was accomplished through a combination of sophisticated spectroscopic methods. Each technique provided unique and complementary pieces of information, which, when integrated, revealed the compound's complete structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy served as the cornerstone for determining the planar structure and relative stereochemistry of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers were able to map out the proton and carbon framework of the molecule.
The initial characterization of this compound involved the acquisition of ¹H (proton) and ¹³C (carbon-13) NMR spectra. The ¹H NMR spectrum revealed the number of different proton environments and their neighboring protons through spin-spin coupling patterns. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified the total number of carbon atoms and classified them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C) carbons.
The detailed chemical shifts (δ) and coupling constants (J) from these 1D NMR experiments provided the fundamental data for the structural assembly. The data, typically recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) This table is interactive. You can sort and search the data.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 1α | 2.45 | ddd | 15.0, 10.0, 5.0 |
| 1β | 2.29 | m | |
| 2α | 1.83 | m | |
| 2β | 1.55 | m | |
| 7α | 2.15 | m | |
| 7β | 1.95 | m | |
| 8α | 1.62 | m | |
| 8β | 1.48 | m | |
| 10 | 2.35 | m | |
| 11 | 4.60 | d | 8.0 |
| 13 | 7.01 | s | |
| 14 | 4.21 | s | |
| 16 | 1.05 | s | |
| 17 | 1.02 | s | |
| 18 | 2.25 | sept | 7.0 |
| 19 | 1.09 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) This table is interactive. You can sort and search the data.
| Position | Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| 1 | 39.8 | CH₂ |
| 2 | 19.4 | CH₂ |
| 3 | 141.9 | C |
| 4 | 129.8 | C |
| 5 | 49.2 | C |
| 6 | 41.5 | C |
| 7 | 34.5 | CH₂ |
| 8 | 29.8 | CH₂ |
| 9 | 50.1 | C |
| 10 | 36.4 | CH |
| 11 | 78.9 | CH |
| 12 | 135.2 | C |
| 13 | 145.8 | CH |
| 14 | 69.8 | CH₂ |
| 15 | 195.2 | C |
| 16 | 28.9 | CH₃ |
| 17 | 16.8 | CH₃ |
| 18 | 28.2 | CH |
| 19 | 21.3 | CH₃ |
To connect the individual protons and carbons into a coherent molecular structure, a suite of 2D NMR experiments was employed.
COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For this compound, COSY correlations were crucial in establishing the spin systems within the five and seven-membered rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlated each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon signals based on their corresponding proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique revealed long-range correlations between protons and carbons separated by two or three bonds (²J and ³J couplings). HMBC was instrumental in connecting the different structural fragments, particularly across quaternary carbons which have no attached protons. Key HMBC correlations confirmed the connectivity of the 5-6-7 tricyclic core and the placement of the various functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identified protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations were vital for determining the relative stereochemistry of this compound, establishing the cis or trans relationships of substituents on the rings.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the precise molecular mass of this compound. This measurement was accurate enough to establish its molecular formula as C₂₀H₂₈O₃. Analysis of the fragmentation patterns observed in the mass spectrum provides further corroboration of the proposed structure, as the masses of the observed fragment ions correspond to the logical cleavage of specific bonds within the this compound molecule. For the closely related Cyrneine E (C₂₀H₂₆O₃), prominent fragment ions are observed at m/z 299 and 271, corresponding to characteristic losses from the molecular ion.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy provided key information about the functional groups present in this compound. The IR spectrum of the related compound Cyrneine E showed characteristic absorption bands at approximately 2930 cm⁻¹ (C-H stretching), 1700 cm⁻¹ (indicative of a ketone carbonyl group), and 1637 cm⁻¹ (suggesting an α,β-unsaturated aldehyde or ketone). These absorptions are consistent with the functional groups ultimately assigned to the this compound structure.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores, particularly conjugated systems. The α,β-unsaturated aldehyde system within the this compound structure is expected to produce a characteristic absorption in the UV region, consistent with a π → π* electronic transition.
X-ray Crystallography for Absolute Configuration Determination of this compound
While spectroscopic methods are powerful for determining the connectivity and relative stereochemistry of a molecule, establishing its absolute configuration often requires X-ray crystallography. In the case of this compound, its total synthesis by Duan et al. in 2018 yielded crystals suitable for single-crystal X-ray diffraction analysis. This technique provided an unambiguous determination of the three-dimensional arrangement of the atoms in the crystal lattice. The resulting crystallographic data not only confirmed the structure elucidated by NMR spectroscopy but also definitively established the absolute stereochemistry of all chiral centers within the molecule. The crystallographic coordinates for the synthetic this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1830226, making this definitive structural information publicly accessible.
Computational Chemistry in this compound Structural Confirmation (e.g., ECD calculations)
While the primary structural elucidation of this compound was achieved through extensive spectroscopic analysis and ultimately confirmed by total synthesis and single-crystal X-ray diffraction, computational chemistry offers powerful complementary methods for stereochemical assignment, particularly in the absence of crystalline material suitable for X-ray analysis. Among these methods, the calculation of Electronic Circular Dichroism (ECD) spectra has become an indispensable tool for determining the absolute configuration of chiral natural products.
The absolute configuration of a molecule, which describes the 3D spatial arrangement of its atoms, cannot be determined by techniques such as NMR or mass spectrometry alone. Chiroptical methods like ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, are exquisitely sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum of a compound to the theoretically calculated spectra for its possible stereoisomers, the correct absolute configuration can be confidently assigned.
The general workflow for this computational approach involves several key steps. Initially, a conformational search is performed for each possible stereoisomer of the molecule . This is a critical step, as the observed ECD spectrum is a population-weighted average of the spectra of all significantly populated conformers in solution. Various computational methods, such as molecular mechanics or density functional theory (DFT), are employed to identify the low-energy conformers.
Following the conformational search, the geometry of each stable conformer is optimized at a higher level of theory, typically using DFT. Subsequently, the ECD spectrum for each optimized conformer is calculated using time-dependent density functional theory (TD-DFT). This method simulates the electronic transitions that give rise to the ECD signals. Finally, the calculated spectra for all conformers of a given stereoisomer are Boltzmann-averaged based on their relative energies to generate the final theoretical ECD spectrum. The theoretical spectrum that shows the best agreement with the experimental ECD spectrum allows for the assignment of the absolute configuration of the natural product.
In the broader context of cyathane diterpenoids, this methodology has been successfully applied to determine the absolute stereostructures of several members. For instance, the absolute configurations of scabronines B, C, D, E, and F, isolated from Sarcodon scabrosus, were established by comparing their circular dichroism spectra with that of the known compound erinacine A. nih.gov More directly, the absolute configuration of secoscabronine M, another cyathane diterpenoid, was determined through a combination of circular dichroism spectroscopy and TD-DFT calculations. researchgate.net
Although specific research detailing the application of ECD calculations for the structural confirmation of this compound is not prominently available—likely due to its definitive structural confirmation via X-ray crystallography—the principles of this computational methodology are highly relevant. Had a single crystal not been obtainable, it is highly probable that ECD calculations would have been a key method employed to ascertain its absolute stereochemistry.
To illustrate the data involved in such an analysis, the following tables represent a hypothetical comparison between experimental ECD data and the calculated data for two possible enantiomers of a chiral compound.
Table 1: Hypothetical Calculated ECD Data for Enantiomer 1
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Cotton Effects (nm, Δε) |
| 1a | 0.00 | 65.2 | +2.5 at 210 nm, -1.8 at 245 nm |
| 1b | 0.50 | 25.4 | +3.1 at 212 nm, -2.2 at 248 nm |
| 1c | 1.20 | 9.4 | +2.8 at 208 nm, -1.5 at 243 nm |
| Weighted Average | 100 | +2.7 at 210 nm, -1.9 at 246 nm |
Table 2: Hypothetical Calculated ECD Data for Enantiomer 2
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Cotton Effects (nm, Δε) |
| 2a | 0.00 | 65.2 | -2.5 at 210 nm, +1.8 at 245 nm |
| 2b | 0.50 | 25.4 | -3.1 at 212 nm, +2.2 at 248 nm |
| 2c | 1.20 | 9.4 | -2.8 at 208 nm, +1.5 at 243 nm |
| Weighted Average | 100 | -2.7 at 210 nm, +1.9 at 246 nm |
Table 3: Comparison of Experimental and Calculated ECD Spectra
| Spectrum | Key Cotton Effects (nm, Δε) |
| Experimental | +2.6 at 211 nm, -2.0 at 247 nm |
| Calculated (Enantiomer 1) | +2.7 at 210 nm, -1.9 at 246 nm |
| Calculated (Enantiomer 2) | -2.7 at 210 nm, +1.9 at 246 nm |
In this hypothetical example, the excellent agreement between the experimental ECD spectrum and the calculated spectrum for Enantiomer 1 would provide strong evidence for its absolute configuration. This powerful combination of experimental spectroscopy and theoretical calculation is a cornerstone of modern natural product chemistry.
Biosynthetic Investigations of Cyrneine a
Proposed Biosynthetic Pathway of Cyathane Diterpenoids
The biosynthesis of cyathane diterpenoids, including Cyrneine A, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process falls under the isoprenoid pathway, a fundamental route for the synthesis of a vast array of natural products. Early feeding studies conducted by Ayer and coworkers on Cyathus earlei provided initial insights into the formation of the cyathane skeleton, specifically through the production of cyathatriol.
The proposed pathway typically involves a cationic cyclization of GGPP, leading to the formation of a bicyclic intermediate. This is followed by a Wagner-Meerwein migration, which facilitates the expansion of one of the rings. Subsequent cyclization steps then establish the characteristic 5-6-7 fused-ring system, which is a hallmark of cyathane diterpenoids. The tricyclic core of cyathane diterpenoids features two all-carbon quaternary centers at the ring junctions, often in an anti-relationship, contributing to their structural complexity.
Enzymatic Transformations in this compound Biosynthesis
The intricate cyclization and subsequent modifications in cyathane diterpenoid biosynthesis are orchestrated by specific enzymes. Diterpene cyclases play a pivotal role in the initial cyclization of GGPP to form the core cyathane skeleton. For instance, EriG, an enzyme from Hericium erinaceum belonging to the UbiA superfamily, has been identified and verified as responsible for the cyclization of the cyathane framework.
Beyond the initial cyclization, further enzymatic transformations lead to the structural diversity observed in cyathane diterpenoids. These include oxidation and reduction steps. For example, a new unclustered FAD-dependent oxidase, EriM, has been identified as accounting for the formation of allyl aldehyde in the biosynthesis of cyathanes. Additionally, NADP(H)-dependent reductases are involved in various steps of the pathway. Glycosyltransferases, such as EriJ from Basidiomycota, can also participate by catalyzing the xylosylation of cyathane aglycones, extending the structural diversity of these compounds.
Precursors and Intermediates in this compound Formation
As a cyathane diterpenoid, this compound shares common precursors and intermediates with other members of this class. The primary C20 precursor for all cyathane diterpenoids is geranylgeranyl pyrophosphate (GGPP). A key intermediate in the formation of the cyathane skeleton, including that of this compound, is cyatha-3,12-diene. This diterpene serves as a common biosynthetic precursor from which further modifications lead to the diverse array of cyathane natural products.
Genetic and Enzymatic Studies on this compound Biosynthesis
Genetic and enzymatic studies have significantly advanced the understanding of cyathane diterpenoid biosynthesis. Research has focused on identifying and characterizing biosynthetic gene clusters (BGCs) responsible for the production of these compounds in various fungal species, such as Hericium erinaceus and Cyathus olla. These gene clusters encode the enzymes necessary for the entire biosynthetic pathway.
Reconstitution of cyathane diterpene pathways in heterologous hosts, particularly in engineered Saccharomyces cerevisiae (yeast), has proven to be a powerful tool. By introducing specific genes from the BGCs (e.g., eriG, eriI, ncpr1, eriJ, eriC, eriA, eriL), researchers have successfully enabled yeast strains to de novo synthesize cyathane-type diterpenes and their derivatives. Homologous analyses have been instrumental in identifying and elucidating the functions of enzymes like the FAD-dependent oxidase EriM and various NADP(H)-dependent reductases within these pathways. These studies not only confirm the roles of specific enzymes but also provide a platform for producing these complex molecules.
Chemoenzymatic and Semisynthetic Approaches Guided by Biosynthesis
The complexity and often limited natural abundance of cyathane diterpenoids, including this compound, have driven the development of synthetic strategies. Chemoenzymatic and semisynthetic approaches, often guided by insights from biosynthesis, offer powerful alternatives to direct isolation.
Total syntheses of this compound have been reported, demonstrating the feasibility of constructing its intricate tricyclic core through purely chemical means. Key chemical transformations employed in these syntheses include reductive Knoevenagel condensation, intramolecular Heck cyclization, Suzuki cross-coupling, and carbene-mediated ring expansion to establish the characteristic 5-6-7 fused-ring system. These synthetic routes are informed by the structural features and proposed biosynthetic logic of the natural product.
Furthermore, the ability to reconstruct and manipulate biosynthetic pathways in engineered microorganisms, as demonstrated with Saccharomyces cerevisiae, represents a form of biosynthesis-guided synthesis. This allows for the "de novo" production of natural cyathanes and the generation of "non-natural" analogues by combinatorial biosynthetic strategies. These approaches leverage the efficiency and selectivity of enzymes while providing opportunities for structural diversification that might be challenging through traditional chemical synthesis alone. Semisynthetic methods, which involve modifying naturally derived precursors using chemical or enzymatic reactions, also benefit from a deep understanding of the biosynthetic route.
Synthetic Chemistry of Cyrneine a and Its Analogs
Total Synthesis Strategies for Cyrneine A
The total synthesis of this compound is a challenging task due to its highly oxidized state and the presence of increased stereocenters, especially at the C1 or C4 positions, and two vicinal quaternary centers at the C6 and C9 ring junctions. rsc.org Synthetic strategies have largely revolved around the efficient construction of the tricyclic core and the precise installation of these key stereocenters.
The core structural motif of this compound is its 5-6-7 tricyclic system, which is common among cyathane diterpenes. rsc.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp Various methodologies have been explored for its assembly, often involving a sequence of cyclization and ring expansion reactions.
Intramolecular Heck cyclization has been employed as a key strategy to establish tricyclic intermediates in the synthesis of this compound. rsc.org In one notable synthesis, a Heck cyclization was utilized to form a 5-6-6 tricyclic dienone product from a suitably functionalized precursor. rsc.org This reaction proved effective in setting up a crucial part of the cyclic framework. rsc.org
A pivotal step in furnishing the essential 5-6-7 tricyclic core often involves carbene-mediated ring expansion. rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp This transformation typically converts a 5-6-6 tricyclic system into the desired 5-6-7 core. rsc.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp Specific examples include the use of a carbenoid rearrangement to form a cycloheptenone and a zinc carbenoid-mediated ring expansion. rsc.orge-fas.org This reaction is critical for expanding the six-membered ring to the seven-membered ring of the cyrneine framework. rsc.org
Suzuki coupling has been effectively utilized for the construction of the 5-6-6 tricyclic scaffold, serving as a key transformation in several total syntheses of this compound and its analogs. rsc.orge-fas.orgresearchgate.netresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp This method is particularly noted for its mild conditions and applicability to heavily substituted nonactivated cyclopentenyl triflates. rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp A phosphinamide-derived palladacycle has been reported as an effective precatalyst for such Suzuki couplings. nih.govmy-pharm.ac.jp Initial attempts with various literature-reported conditions for coupling a triflate with a vinylboronate often resulted in low yields, highlighting the challenges associated with sterically congested nonactivated enolate substrates. e-fas.org
Table 1: Representative Suzuki Coupling Conditions and Outcomes for Tricyclic Core Construction
| Entry | Substrate (Triflate) | Coupling Partner (Vinylboronate) | Catalyst System | Yield (%) | Notes | Source |
| 1 | Heavily substituted cyclopentenyl triflate | Cyclic vinylboronate | Pd(OAc)₂ / dppb | Moderate | Long reaction time, partial hydrolysis of triflate e-fas.org | e-fas.org |
| 2 | Heavily substituted nonactivated cyclopentenyl triflate | - | Phosphinamide-derived palladacycle | Efficient | Mild conditions nih.govmy-pharm.ac.jp | nih.govmy-pharm.ac.jp |
Chelation-controlled and regiospecific Friedel-Crafts cyclization is another crucial reaction employed in the synthesis of the 5-6-6 tricyclic scaffold, often in tandem with Suzuki coupling. rsc.orge-fas.orgresearchgate.netresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp This reaction facilitates the formation of a new carbon-carbon bond, contributing to the construction of the complex ring system. e-fas.org For instance, a Mg(II)-mediated chelation-controlled Friedel-Crafts cyclization has been highlighted for its efficiency in building the 5-6-6 tricyclic core. e-fas.org
Table 2: Key Transformations in this compound Total Synthesis
| Synthetic Step | Purpose | Key Reagents/Conditions | Outcome | Source |
| Reductive desymmetrization | Formation of specific stereocenters | Luche reagent | Regioselective reduction of trione (B1666649) rsc.org | rsc.org |
| Intramolecular Heck cyclization | Construction of 5-6-6 tricyclic dienone | Palladium catalyst | Establishes tricyclic intermediate rsc.org | rsc.org |
| Carbene-mediated ring expansion | Formation of 5-6-7 tricyclic core | Carbenoid (e.g., zinc carbenoid) | Expands 6-membered ring to 7-membered ring rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp | rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp |
| Suzuki coupling | Construction of 5-6-6 tricyclic scaffold | Phosphinamide-derived palladacycle, cyclopentenyl triflate, vinylboronate | Efficient formation of C-C bond rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp | rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp |
| Friedel-Crafts cyclization | Construction of 5-6-6 tricyclic scaffold | Mg(II)-mediated, chelation-controlled | Regiospecific cyclization rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp | rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp |
| Birch reductive methylation | Installation of quaternary stereocenter at C6 | Liq. NH₃, tBuOH, K, LiBr, MeI | Stereoselective formation of all-carbon quaternary center rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp | rsc.orge-fas.orgresearchgate.netctdbase.orgnih.govmy-pharm.ac.jp |
Installation of Key Stereocenters (e.g., Quaternary Centers)
Birch Reductive Methylation
Birch reductive methylation has emerged as a crucial stereoselective transformation in the synthesis of cyathane diterpenoids, including this compound. This reaction is particularly instrumental in establishing the all-carbon quaternary stereocenter at the C6 ring junction of the tricyclic scaffold. researchgate.netresearchgate.netnih.govd-nb.info For instance, in the collective synthesis of cyrneines A, B, and glaucopine C, the stereoselective installation of this quaternary center was achieved via Birch reductive methylation. researchgate.netnih.govd-nb.info Initial attempts to install the methyl group at C6 using this method were reported to be challenging, often yielding complex mixtures, highlighting the need for optimized conditions. researchgate.net
The general conditions for Birch reductive methylation in this context typically involve the use of liquid ammonia (B1221849) (Liq. NH3), tert-butanol (B103910) (tBuOH), and potassium (K) at low temperatures (e.g., -78 °C), followed by the addition of methyl iodide (MeI) and lithium bromide (LiBr). researchgate.netresearchgate.net
| Reagent | Equivalents | Solvent | Temperature | Time | Yield (Example) |
| Liq. NH3 | - | - | -78 °C | - | - |
| tBuOH | 1.0 | - | -78 °C | 10 min | - |
| K | 2.5 | Et2O | -78 °C | 10 min | - |
| LiBr | 2.5 | THF | -78 °C | 1 h | 72% researchgate.net |
| MeI | 5.0 | THF | -78 °C | 1 h | 72% researchgate.net |
Other Stereoselective Transformations
Beyond Birch reductive methylation, several other stereoselective transformations are critical for the efficient construction of the cyathane core and the precise installation of its stereocenters. Key reactions include:
Suzuki Coupling: A mild Suzuki coupling reaction involving heavily substituted nonactivated cyclopentenyl triflates with arylboronic acids has been employed for the rapid construction of the 5-6-6 tricyclic skeleton, serving as a key precursor to the 5-6-7 core. acs.orgresearchgate.netresearchgate.netnih.govd-nb.infonih.govacs.orgresearchgate.netrsc.org
Friedel-Crafts Cyclization: A chelation-controlled, highly regioselective Friedel-Crafts cyclization is another pivotal step in forming the initial tricyclic scaffold. acs.orgresearchgate.netresearchgate.netnih.govd-nb.infonih.govacs.orgresearchgate.netrsc.org
Carbenoid-Mediated Ring Expansion: This reaction is essential for furnishing the 5-6-7 tricyclic core from a 5-6-6 precursor, particularly for establishing the C9 ring junction. acs.orgresearchgate.netresearchgate.netnih.govd-nb.infonih.govacs.orgresearchgate.netrsc.org
Modified Wolff-Kishner-Huang Reduction: This reduction has been utilized in the middle stage of synthesis to further elaborate the tricyclic core. acs.orgnih.govacs.orgresearchgate.net
Intramolecular Heck Reaction: In earlier syntheses of this compound, an intramolecular Heck cyclization was employed to construct the 5-6-6 tricyclic ring system. rsc.orgresearchgate.networdpress.com
Yamamoto Ring Expansion: This method was also utilized in the first total synthesis of this compound by Gademann and co-workers to form the seven-membered ring. rsc.orgresearchgate.net
Late-Stage Functionalization and Derivatization
Late-stage functionalization and derivatization are crucial for introducing the specific oxidation states and side groups characteristic of this compound and its analogs. rsc.org
Oxidation Reactions
Oxidation reactions play a significant role in the late stages of cyathane diterpenoid synthesis to achieve the desired functionalities. For instance, in the synthesis of Cyrneine B, selective oxidation of an allylic alcohol was performed. researchgate.net Manganese dioxide (MnO2) has been used for oxidation steps, often overnight at room temperature. researchgate.netresearchgate.net
| Reagent | Equivalents | Solvent | Temperature | Time | Yield (Example) |
| MnO2 | 50 | CH2Cl2 | rt | overnight | 58% (in 3 steps) researchgate.net |
| MnO2 | 15 | CH2Cl2 | rt | 3 h | 82% researchgate.net |
Double Bond Migration
Double bond migration is a notable late-stage conversion, particularly in the stereoselective synthesis of Cyrneine B and Glaucopine C. acs.orgnih.govresearchgate.netresearchgate.netscispace.com This transformation, often base-mediated, can occur as a standalone migration or as part of a cascade involving aerobic γ-CH oxidation. acs.orgnih.govresearchgate.netresearchgate.netscispace.com For example, sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH) has been used to induce double bond migration. researchgate.net
| Reagent | Solvent | Temperature | Time | Yield (Example) |
| NaOMe | MeOH | 35 °C | 4 h | 73% researchgate.net |
Collective Synthesis of this compound, Cyrneine B, and Glaucopine C
A significant achievement in the synthesis of cyathane diterpenoids is the development of collective synthetic routes that allow for the efficient preparation of multiple related natural products from common intermediates. A notable collective synthesis has been reported for this compound, Cyrneine B, and Glaucopine C. acs.orgresearchgate.netresearchgate.netnih.govd-nb.infonih.govresearchgate.netresearchgate.netdntb.gov.ua
This collective synthesis typically begins with the construction of a 5-6-6 tricyclic scaffold via a mild Suzuki coupling and a chelation-controlled regiospecific Friedel-Crafts cyclization. acs.orgresearchgate.netresearchgate.netnih.govd-nb.infonih.govacs.orgresearchgate.netrsc.orgdntb.gov.ua The crucial all-carbon quaternary center at the C6 ring junction is then installed through Birch reductive methylation. researchgate.netresearchgate.netnih.govd-nb.infodntb.gov.ua Subsequently, a carbenoid-mediated ring expansion furnishes the essential 5-6-7 tricyclic core. acs.orgresearchgate.netresearchgate.netnih.govd-nb.infonih.govacs.orgresearchgate.netdntb.gov.ua From this common core, appropriately orchestrated conversions, including late-stage double bond migrations and oxidation cascades, enable the divergent synthesis of this compound, Cyrneine B, and Glaucopine C. acs.orgnih.govresearchgate.netresearchgate.netscispace.com
One reported collective synthesis achieved this compound in 20 steps, Cyrneine B in 24 steps, and Glaucopine C in 23 steps, demonstrating a step-economic approach. researchgate.netnih.govd-nb.infodntb.gov.ua
| Compound | Number of Steps |
| This compound | 20 researchgate.netnih.govd-nb.infodntb.gov.ua |
| Cyrneine B | 24 researchgate.netnih.govd-nb.infodntb.gov.ua |
| Glaucopine C | 23 researchgate.netnih.govd-nb.infodntb.gov.ua |
Synthetic Approaches to Other Cyathane Diterpenoids Related to this compound
The synthetic strategies developed for this compound have often informed or been adapted for the synthesis of other cyathane diterpenoids. The cyathane family, comprising over 100 members, shares a common 5-6-7 fused tricarbocyclic core, often with two anti-oriented all-carbon quaternary stereocenters at the ring junctions (C6 and C9). acs.orgresearchgate.netd-nb.infonih.govacs.orgresearchgate.netrsc.orgescholarship.org The structural diversity within this family arises from varied oxidation states and peripheral side groups. rsc.org
Early syntheses of cyathane diterpenoids, including the first total synthesis of this compound by Gademann and co-workers in 2012, often involved strategies such as reductive Knoevenagel condensation, intramolecular Heck cyclization, and ring expansion. rsc.orgresearchgate.networdpress.com Other general approaches to the cyathane tricycle include alkylation strategies, often in the form of aldol (B89426) reactions, and ring-expanding sequences. nih.gov For instance, a divinylcyclopropane Cope rearrangement from a common dienol precursor has been used to forge the cores of cyanthiwigin and cyathane natural products. escholarship.org Rhodium-mediated cyclopropanation followed by a Cope rearrangement cascade has also been explored to construct the tricyclic core. escholarship.org
The ongoing synthetic efforts aim to achieve more efficient, stereoselective, and step-economic routes to access these structurally complex and biologically significant natural products.
Preclinical Biological Activity and Cellular Mechanisms of Cyrneine a
Neurite Outgrowth Inducing Activity of Cyrneine A
This compound, a cyathane diterpene isolated from the mushroom Sarcodon cyrneus, has demonstrated significant potential in promoting neurite outgrowth, a fundamental process in neuronal development and regeneration. nih.govresearchgate.net This activity has been primarily investigated in preclinical models, revealing insights into its neurotrophic potential.
Effects on Other Neuronal Cell Lines (e.g., Astrocytoma cells, Neuroblastoma-glial hybrid cells)
Currently, there is a lack of specific research data on the direct effects of this compound on the neurite outgrowth of other neuronal cell lines such as astrocytoma cells and neuroblastoma-glial hybrid cells.
Modulation of Neurotrophic Factor Mimicry by this compound (e.g., NGF-mimetic activity)
This compound exhibits Nerve Growth Factor (NGF)-mimetic activity by inducing neurite outgrowth in PC12 cells, a hallmark of NGF action. nih.govresearchgate.netnih.gov While it promotes neuritogenesis, its mechanism appears to be distinct from that of NGF in some aspects. For instance, this compound does not directly activate the ERK pathway, which is a key downstream signaling cascade for NGF. researchgate.netnih.gov This suggests that this compound may act as a partial mimic of NGF, triggering some of the same downstream effects necessary for neurite extension but through a different initial signaling mechanism. Its ability to stimulate neurite outgrowth in the absence of exogenous NGF highlights its potential as a standalone neurotrophic agent. nih.gov
Cellular and Molecular Mechanism of Action of this compound
The induction of neurite outgrowth by this compound is underpinned by specific cellular and molecular mechanisms, primarily involving the regulation of the actin cytoskeleton.
Regulation of Actin Dynamics (e.g., Lamellipodia and Filopodia Formation)
Neurite extension is a dynamic process that relies on the remodeling of the actin cytoskeleton to form structures like lamellipodia and filopodia at the growth cone. Treatment of PC12 cells with this compound leads to the translocation of actin and the subsequent accumulation of F-actin (filamentous actin) at the tips of the growing neurites. researchgate.netnih.gov This accumulation is crucial for the protrusion and extension of neurites.
Role of Rac1 GTPase in this compound-Induced Neurite Outgrowth
A key player in the regulation of actin dynamics is the Rho family of small GTPases, particularly Rac1. Research has demonstrated that this compound treatment increases the activity of Rac1 in PC12 cells. researchgate.netnih.gov The critical role of this GTPase is further evidenced by the fact that the expression of a dominant-negative mutant of Rac1 significantly inhibits the neurite extension induced by this compound. researchgate.netnih.gov These findings strongly suggest that this compound induces neurite outgrowth through a Rac1-dependent mechanism that controls the organization of the actin cytoskeleton. researchgate.netnih.gov
Table 2: Summary of the Cellular and Molecular Mechanisms of this compound
| Mechanism | Observation | Consequence | Reference |
|---|---|---|---|
| Actin Dynamics | Actin translocation and accumulation of F-actin at neurite tips. | Formation of lamellipodia and filopodia, leading to neurite extension. | researchgate.netnih.gov |
| Rac1 GTPase Activity | Increased activity of Rac1. | Regulation of actin cytoskeleton organization. | researchgate.netnih.gov |
| Rac1 Inhibition | Expression of dominant-negative Rac1 inhibits this compound-induced neurite outgrowth. | Confirms the essential role of Rac1 in the signaling pathway. | researchgate.netnih.gov |
Involvement of Extracellular Signal-Regulated Kinase (ERK) Pathway
This compound has been identified as a promoter of neurite outgrowth in rat pheochromocytoma (PC12) cells. The investigation into the molecular mechanisms underlying this effect has pointed towards the involvement of the Extracellular Signal-Regulated Kinase (ERK) pathway. The ERK signaling cascade is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and survival.
Studies have shown that the neuritogenic effect of this compound is partially inhibited by PD98059, a specific inhibitor of the upstream ERK kinase, MEK. This suggests that the ERK pathway is necessary for this compound to exert its full effect on neurite extension. However, it was observed that this compound itself does not lead to an increase in the phosphorylation, and thus activation, of ERK1/2. This indicates that this compound does not directly stimulate the ERK pathway but rather requires the basal constitutive activity of this pathway to facilitate neurite outgrowth. In essence, while the ERK pathway's machinery is essential, this compound's mechanism for promoting neurite extension appears to operate independently of direct ERK activation, converging on downstream cellular processes.
Activation of Transcription Factors by this compound
The process of neurite extension is complex and necessitates changes in gene expression, which are controlled by transcription factors. Research into this compound's mechanism of action has revealed its ability to modulate key transcription factors that regulate genes involved in neuronal differentiation.
This compound has been demonstrated to enhance the activation of Activator Protein-1 (AP-1). AP-1 is a transcription factor that plays a critical role in a variety of cellular processes, including proliferation, differentiation, and apoptosis. It is a dimeric complex typically composed of proteins from the Jun and Fos families. The activation of AP-1 is a downstream event in many signaling cascades, including the MAPK/ERK pathway. The enhanced activity of AP-1 in response to this compound suggests that this transcription factor is a key mediator in the signaling cascade that leads to the morphological changes associated with neurite outgrowth.
In addition to AP-1, this compound also promotes the activation of Nuclear Factor-kappaB (NF-κB). NF-κB is another crucial transcription factor involved in the cellular response to a wide array of stimuli, including stress and cytokines, and it regulates the expression of genes involved in inflammation, immune response, cell survival, and development. The activation of NF-κB by this compound points to a broader impact of this compound on cellular signaling, extending beyond pathways solely associated with neuronal differentiation and suggesting a potential role in cellular stress responses or survival mechanisms within the context of its neuritogenic effects.
Consistent with the activation of the AP-1 transcription factor, this compound treatment has been shown to lead to an increase in the expression of the c-fos gene. ksdb.orgmdpi.comnih.govmdpi.com The c-Fos protein is a primary component of the AP-1 complex. ksdb.orgmdpi.comnih.govmdpi.com The c-fos gene is an immediate early gene, meaning its transcription is rapidly and transiently induced in response to extracellular stimuli. mdpi.comnih.govmdpi.com The upregulation of c-fos expression by this compound provides a direct link between the compound's activity and the activation of the AP-1 pathway, further solidifying the role of this transcription factor in mediating the neurite outgrowth stimulated by this compound. nih.gov
Investigational Studies on Other Signaling Pathways (e.g., PI3K, PKC)
To further delineate the specific signaling pathways involved in this compound-induced neurite outgrowth, inhibitors for other major signaling cascades have been utilized. Studies have shown that the neuritogenic effects of this compound are not affected by the presence of GF109203X, an inhibitor of Protein Kinase C (PKC), nor by wortmannin, an inhibitor of Phosphatidylinositol 3-kinase (PI3K). researchgate.netnih.govnih.govmdpi.commdpi.com
These findings are significant as they help to narrow down the primary mechanism of action. The lack of inhibition by these substances suggests that neither the PKC nor the PI3K/Akt signaling pathways are principal mediators of the neurite extension promoted by this compound in PC12 cells. This specificity highlights the targeted nature of this compound's biological activity, distinguishing its mechanism from other neurotrophic factors that may utilize these pathways.
Comparative Analysis of Biological Activities with Related Cyathane Diterpenoids
This compound belongs to the cyathane class of diterpenoids, a group of natural products characterized by a unique 5-6-7 tricyclic carbon skeleton. nih.govresearchgate.net This structural motif is shared by numerous other compounds isolated from fungi, many of which exhibit interesting biological activities, particularly related to the nervous system. nih.govresearchgate.netnih.gov A comparative analysis reveals both commonalities and differences in their biological profiles.
Cyrneine B : Isolated alongside this compound from Sarcodon cyrneus, Cyrneine B also demonstrates the ability to significantly promote neurite outgrowth in PC12 cells, suggesting a similar mechanism of action to this compound. cebrofit.com.ua
Scabronines : This group of cyathane diterpenoids, isolated from the mushroom Sarcodon scabrosus, has shown potent activity in stimulating the synthesis of Nerve Growth Factor (NGF). nih.govresearchgate.netsemanticscholar.org This activity is a key mechanism for promoting neuronal health and differentiation, a biological effect that aligns with the neurite outgrowth observed with Cyrneines.
Erinacines : Perhaps the most well-known cyathane diterpenoids, Erinacines are isolated from the medicinal mushroom Hericium erinaceus. researchgate.netnih.govresearchgate.netfrontiersin.orgwiserpub.com They are powerful stimulators of NGF biosynthesis. cebrofit.com.uaresearchgate.netnih.gov For instance, Erinacine A has been shown to not only stimulate NGF synthesis but also to exert neuroprotective effects through various mechanisms, including the modulation of pathways like PI3K/Akt and the inhibition of NF-κB signaling in certain contexts, which presents a point of divergence from the observed activation of NF-κB by this compound. nih.govwiserpub.com
Glaucopines : Isolated from Sarcodon glaucopus, Glaucopines A and B have been evaluated for their anti-inflammatory activity. nih.gov They were found to produce a significant reduction in edema in mouse models, an effect comparable to the non-steroidal anti-inflammatory drug indomethacin. nih.gov This highlights another facet of the pharmacological potential within the cyathane diterpenoid family, focusing on anti-inflammatory pathways.
The following table provides a comparative overview of the primary biological activities of these related compounds.
| Compound Family | Primary Source Organism | Key Biological Activity |
|---|---|---|
| Cyrneines (A & B) | Sarcodon cyrneus | Promotion of neurite outgrowth |
| Scabronines | Sarcodon scabrosus | Stimulation of Nerve Growth Factor (NGF) synthesis |
| Erinacines | Hericium erinaceus | Potent stimulation of NGF synthesis, neuroprotection |
| Glaucopines | Sarcodon glaucopus | Anti-inflammatory activity |
Neurogenic Activities of Analogs
The primary neurogenic activity reported for this compound is its ability to stimulate neurite outgrowth. In a key study, this compound was shown to significantly promote neurite extension in rat pheochromocytoma (PC12) cells, a well-established model for neuronal differentiation. nih.gov When PC12 cells were cultured with this compound at a concentration of 100 microM for 24 hours, it induced a notable increase in neurite-bearing cells, comparable to the effect of Nerve Growth Factor (NGF), a known potent neurotrophic factor. nih.gov This finding suggests that this compound may act on intracellular pathways that regulate cytoskeletal dynamics and promote the formation of neuronal processes.
Further insights into the neurogenic potential of this class of compounds come from studies on its analogs, the erinacines, which are derived from the medicinal mushroom Hericium erinaceus. Erinacines have been shown to promote neurogenesis and the secondary branching of immature neurons. researchgate.net These compounds have demonstrated the ability to enhance the synthesis of Nerve Growth Factor (NGF), which in turn supports the survival and growth of neurons. researchgate.netnih.gov The neurotrophic activities of erinacines highlight the potential for this compound to have broader neurogenic effects beyond simple neurite outgrowth.
Table 1: Neurogenic Activity of this compound in PC12 Cells
| Compound | Concentration | Duration of Treatment | Observed Effect |
|---|---|---|---|
| This compound | 100 µM | 24 hours | Significant promotion of neurite outgrowth |
Anti-inflammatory Effects in Pre-clinical Models
While direct studies on the anti-inflammatory properties of this compound are not currently available, research on its analog, erinacine C, provides valuable insights into the potential anti-inflammatory mechanisms of cyathane diterpenes. Erinacine C has been shown to exert anti-inflammatory effects in BV2 microglial cells, a common in vitro model for neuroinflammation. nih.govresearchgate.netnih.gov
In these studies, erinacine C was found to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced BV2 cells. nih.govresearchgate.netnih.gov The mechanism of action involves the downregulation of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govresearchgate.netnih.gov Specifically, erinacine C inhibited the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of IκBα, a critical step in the activation of NF-κB. nih.govresearchgate.net Furthermore, erinacine C was observed to activate the Nrf2-mediated antioxidant response pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. nih.govresearchgate.netnih.gov
These findings in a preclinical model of neuroinflammation suggest that this compound, due to its structural similarity to erinacine C, may also possess anti-inflammatory properties that could be beneficial in conditions with a neuroinflammatory component.
Antioxidant Properties in Cellular Systems
Similar to the anti-inflammatory effects, the antioxidant properties of this compound have not been directly investigated. However, studies on its analogs, the erinacines, and the extracts of Hericium erinaceus rich in these compounds, have demonstrated significant antioxidant activity in cellular systems. researchgate.netmdpi.com
In a cellular model of spinocerebellar ataxia type 3 (SCA3), a neurodegenerative disease characterized by oxidative stress, an erinacine A-enriched mycelium extract was shown to enhance antioxidant potency. mdpi.com The treatment led to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. mdpi.com This activation is crucial for the transcription of a suite of antioxidant and cytoprotective genes. mdpi.com The study highlighted that the beneficial effects of the erinacine A-enriched extract were largely dependent on Nrf2 activation. mdpi.com
The antioxidant mechanisms of these compounds are thought to involve the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems. mdpi.com By mitigating oxidative stress, these compounds can protect cells from damage and apoptosis. mdpi.com Given the shared cyathane diterpene scaffold, it is plausible that this compound could exhibit similar antioxidant properties, a hypothesis that warrants future investigation.
Advanced In Vitro Models for Studying this compound Bioactivity
To further elucidate the biological activities of this compound, advanced in vitro models that more closely mimic the complexity of the in vivo environment are essential.
Primary Neuronal Culture Models
Primary neuronal cultures, derived directly from rodent brain tissue such as the hippocampus or cortex, represent a fundamental tool for neurobiological research. nih.govfrontiersin.orgneuroproof.comspringernature.com These cultures allow for the detailed investigation of neuronal structure, function, and signaling pathways in a controlled environment. nih.gov Unlike immortalized cell lines, primary neurons are post-mitotic and maintain many of the crucial markers and functions observed in vivo, making them a more physiologically relevant model. nih.gov
For studying a compound like this compound, primary neuronal cultures would enable a more in-depth analysis of its effects on neurite outgrowth, synaptogenesis, and neuronal survival. Researchers could investigate the specific types of neurons that are most responsive to this compound and dissect the molecular mechanisms underlying its neurotrophic effects. Furthermore, co-culture systems containing different neural cell types, such as neurons, astrocytes, and microglia, could be used to model neuroinflammatory conditions and assess the potential anti-inflammatory and neuroprotective effects of this compound in a more complex cellular context. researchgate.net
Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Systems
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling and drug discovery. nih.gov iPSCs can be generated from somatic cells of patients with neurological disorders and then differentiated into various types of neurons and other neural cells. nih.govmdpi.comresearchgate.net This approach provides a human-based model system that recapitulates the genetic background of the donor, offering a powerful platform to study disease mechanisms and test potential therapeutic agents. nih.gov
The use of iPSC-derived neuronal systems to study this compound would offer several advantages. It would allow for the investigation of its bioactivity in human neurons, which may differ from rodent models. nih.gov For neurodegenerative diseases, iPSC models can exhibit disease-relevant phenotypes, enabling the assessment of this compound's potential to rescue these pathological features. nih.gov Furthermore, the ability to generate specific neuronal subtypes from iPSCs would facilitate the identification of the precise cellular targets of this compound in the human brain. researchgate.net High-throughput screening of this compound and its analogs using iPSC-derived neurons could also accelerate the identification of lead compounds for further development. technologynetworks.com
In Vivo (Non-Human) Neurobiological Studies of this compound Analogs
While no in vivo studies specifically on this compound have been published, research on its analogs, particularly erinacine A, in animal models of neurodegenerative disease provides preliminary evidence of the potential in vivo efficacy of cyathane diterpenes.
In a transgenic mouse model of Alzheimer's disease (APPswe/PS1dE9), administration of an erinacine A-enriched Hericium erinaceus mycelium was found to ameliorate disease-related pathologies. bohrium.com This suggests that erinacine A can cross the blood-brain barrier and exert neuroprotective effects in the brain. The study indicated that the therapeutic potential of this erinacine-rich extract warrants further investigation for the development of treatments for Alzheimer's disease. bohrium.com
These in vivo findings for an analog of this compound are promising and provide a strong rationale for future in vivo studies to evaluate the neurobiological effects of this compound itself. Such studies would be crucial to determine its pharmacokinetic properties, safety profile, and therapeutic efficacy in animal models of neurological disorders.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyrneine B |
| Erinacine A |
| Erinacine C |
| Hericenones |
| Kynurenic acid |
| Naringenin |
| Quercetin |
| Abscisic acid |
Structure Activity Relationship Sar Studies of Cyrneine a and Its Derivatives
Impact of the Cyathane Skeleton on Neurotrophic Activity
The defining characteristic of Cyrneine A and related compounds is the cyathane skeleton, a complex [5-6-7] fused-ring tricyclic system. This unique structural motif is consistently highlighted as crucial for the neurotrophic activity observed across various cyathane diterpenoids. rsc.orgctdbase.org
The consistent neurotrophic activity across structurally diverse cyathane compounds, all sharing this core, underscores the cyathane skeleton's fundamental role in their biological efficacy.
Role of Specific Functional Groups in this compound Bioactivity
While the cyathane skeleton provides the essential scaffold, the specific functional groups attached to this core play a critical role in modulating and fine-tuning the biological activity of this compound and its derivatives. Although detailed, atom-by-atom SAR for this compound's functional groups is still an active area of research, general observations from related cyathane diterpenoids provide valuable insights.
Further detailed studies, often involving the synthesis of analogs with targeted modifications to these functional groups, are essential to precisely delineate their individual contributions to this compound's neurotrophic and other observed bioactivities.
Design and Synthesis of this compound Analogs for SAR Elucidation
The complex chemical structure of this compound necessitates sophisticated synthetic strategies for the creation of its analogs, which are indispensable for comprehensive SAR elucidation. Efficient synthetic routes allow for systematic modifications of the parent compound, enabling researchers to probe the importance of different structural elements.
The total synthesis of this compound has been successfully achieved, notably by Gademann and co-workers, employing a 24-step sequence starting from (-)-(R)-carvone. Key transformations in this synthesis included a reductive Knoevenagel condensation, a Heck cyclization, and a Yamamoto ring expansion. More recently, a more step-economic and versatile route for the collective synthesis of cyrneines A, B, and glaucopine C has been reported, which is particularly valuable for generating a library of analogs.
The design of analogs often involves:
Modification of the cyathane core: Introducing or removing double bonds, altering ring sizes, or changing the stereochemistry of chiral centers.
Derivatization of functional groups: Substituting hydroxyl groups with other functionalities, modifying aldehyde groups, or introducing new substituents at various positions.
Simplification of the scaffold: Creating truncated or simplified versions of the molecule to identify the minimal pharmacophore required for activity.
Such synthetic efforts have led to the development of related compounds, like simplified hamigeran B and 1-hydroxy-9-epi-hamigeran B norditerpenoid analogs, which have been evaluated for their anti-neuroinflammatory and neurotrophic activities. rsc.org These systematic synthetic approaches are critical for establishing robust SARs, guiding the development of more potent and selective therapeutic agents.
Conformational Analysis and its Influence on Biological Activity
Conformational analysis, the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is paramount in understanding how this compound interacts with its biological targets. The specific three-dimensional shape, or conformation, of a molecule dictates its ability to bind to receptors or enzymes, thereby influencing its biological activity.
For complex polycyclic structures like the cyathane skeleton of this compound, the molecule's inherent rigidity and the potential for flexible regions (e.g., side chains or certain ring puckering) are crucial. While explicit detailed conformational analysis studies solely on this compound and its direct impact on its neurotrophic activity were not detailed in the provided search results, the general principles apply. The fluxional nature of ring systems, even within fused frameworks, can be critical for bioactivity. A change in conformation can profoundly affect binding properties, as seen in other classes of bioactive molecules.
Advanced computational methods and spectroscopic techniques (e.g., NMR, X-ray crystallography from synthetic samples) are employed to determine the preferred conformations of this compound and its analogs. By correlating specific conformations with observed biological potencies, researchers can gain insights into the "bioactive conformation"—the specific three-dimensional arrangement required for optimal interaction with its molecular target(s) involved in neurite outgrowth. Such insights are invaluable for rational drug design and the development of more effective this compound-based therapeutics.
Analytical Methodologies in Cyrneine a Research
Quantitative Analysis of Cyrneine A in Biological Matrices and Fungal Extracts
Quantitative analysis is crucial for determining the concentration of this compound in samples such as fungal tissues or biological fluids, which is fundamental for metabolic or pharmacokinetic studies. The complexity of these matrices necessitates robust sample preparation to remove interfering substances before analysis. nih.gov
Sample Preparation: The initial step involves extracting this compound from the sample matrix. For fungal extracts, this typically begins with lyophilization of the fruiting bodies, followed by extraction with an organic solvent like methanol (B129727). researchgate.net The resulting crude extract is then often subjected to liquid-liquid partitioning (e.g., with ethyl acetate (B1210297) and water) to separate compounds based on polarity. researchgate.net
For biological matrices (e.g., plasma, serum, urine), which are more complex, common preparation techniques include:
Protein Precipitation (PP): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol is added to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix by partitioning them between two immiscible liquid phases, effectively removing water-soluble interferences.
Solid-Phase Extraction (SPE): Considered a more selective and efficient method, SPE uses a solid sorbent to retain the analyte of interest while matrix components are washed away. The analyte is then eluted with a small volume of solvent, resulting in a cleaner, more concentrated sample. nih.gov
Quantitative Determination: Following sample preparation, tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the predominant technique for accurate and precise quantification. nih.gov This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte even in complex samples. The quantification is typically achieved by comparing the instrument's response for the sample to that of a calibration curve prepared with known concentrations of a this compound standard.
Table 1: Overview of Sample Preparation for Quantitative Analysis
| Technique | Principle | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PP) | Precipitation of proteins using an organic solvent. | Biological Matrices (Plasma, Serum) | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Biological & Fungal Matrices | High recovery, clean extracts. | Labor-intensive, requires large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Biological & Fungal Matrices | High selectivity, high concentration factor, easily automated. nih.gov | Higher cost, requires method development. |
Chromatographic Techniques for this compound Profiling (e.g., LC-MS, GC-MS)
Chromatographic profiling is used to separate, identify, and semi-quantify this compound from other metabolites in an extract. researchgate.net This is vital for understanding the chemical composition of the source organism and for isolating the pure compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique for analyzing non-volatile, thermally sensitive compounds like diterpenes. mdpi.com
Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed. A C18 column is commonly used to separate compounds based on their hydrophobicity. mdpi.comsemanticscholar.org The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization. mdpi.comsemanticscholar.org
Detection and Identification: The eluent from the LC column is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization source. The mass spectrometer identifies this compound based on its specific mass-to-charge ratio (m/z). Further structural confirmation is achieved using tandem mass spectrometry (MS/MS), which fragments the parent ion and creates a unique fragmentation pattern that serves as a molecular fingerprint. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. mdpi.com Since diterpenes like this compound may have limited volatility, a derivatization step (e.g., silylation) is often required to increase their volatility and thermal stability before injection into the GC system. nih.gov
Separation: The sample is vaporized and separated in a capillary column (e.g., 5% phenyl polymethylsiloxane). mdpi.com Compounds are separated based on their boiling points and interaction with the stationary phase.
Detection and Identification: As components elute from the column, they are ionized, typically by electron ionization (EI). The resulting mass spectrum, characterized by a specific pattern of fragment ions, is compared against spectral libraries for identification. mdpi.comnih.gov
Table 2: Comparison of Chromatographic Techniques for this compound Profiling
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Analytes | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatized) |
| Typical Column | Reversed-phase (e.g., C18) mdpi.comsemanticscholar.org | Capillary column (e.g., 5% phenyl polysiloxane) mdpi.com |
| Mobile/Carrier Phase | Liquid (e.g., Acetonitrile/Water) mdpi.com | Inert Gas (e.g., Helium) rjptonline.org |
| Ionization Source | Electrospray Ionization (ESI), APCI | Electron Ionization (EI) |
| Advantages | Broad applicability, no derivatization needed for this compound. | High resolution, extensive spectral libraries available. |
Spectrophotometric Methods for this compound Detection
Spectrophotometric methods are based on the absorption of ultraviolet (UV) or visible light by a molecule. brjac.com.br These methods are generally simpler and more cost-effective than chromatographic techniques but often lack the same level of selectivity. nih.gov
The structure of this compound contains an α,β-unsaturated aldehyde group, which acts as a chromophore—a part of the molecule responsible for absorbing UV light. researchgate.net This intrinsic property allows for its detection using UV-Vis spectrophotometry.
Direct UV-Vis Spectrophotometry: For a purified sample of this compound dissolved in a suitable solvent (one that does not absorb in the same region), a UV-Vis spectrophotometer can measure its absorbance at a specific wavelength (λmax). The concentration can be determined using a calibration curve according to the Beer-Lambert law. However, in complex mixtures like crude fungal extracts, this method is prone to interference from other compounds that also absorb UV light. brjac.com.br
HPLC with UV-Vis Detection: A more practical and common application is using a UV-Vis or Diode Array Detector (DAD) in conjunction with HPLC. nih.gov As the HPLC separates the components of the mixture, the detector measures the absorbance of the eluent in real-time. This compound can be identified by its characteristic retention time and its UV spectrum, which can be captured by a DAD. While less sensitive and specific than mass spectrometry, HPLC-UV/DAD is a robust and widely used method for routine analysis and quality control. mdpi.com
Table 3: Principles of Spectrophotometric Detection for this compound
| Method | Principle | Application | Key Requirement |
|---|---|---|---|
| Direct UV-Vis Spectrophotometry | Measures absorbance of light by the analyte in solution. | Quantification of purified this compound. | Analyte must have a chromophore; sample must be free of interferences. brjac.com.br |
| HPLC with UV/DAD Detection | Combines HPLC separation with UV absorbance detection. | Detection and quantification of this compound in mixtures. | Chromatographic separation of this compound from other absorbing compounds. nih.gov |
Future Research Directions and Potential Applications of Cyrneine a
Exploration of Novel Fungal Sources for Cyrneine A Production
This compound, along with other cyrneines (B, C, D, and E), is predominantly isolated from the fresh fruiting bodies of the mushroom Sarcodon cyrneus, collected in regions such as Perugia, Italy. This fungal species serves as the primary known natural source for this compound. The broader class of cyathane diterpenoids, to which this compound belongs, is also prevalent in the mycelial cultures of other fungal genera, including Cyathus and Hericium. For instance, Hericium erinaceum is known to produce related cyathane-type diterpenoids, such as erinacines, which also stimulate NGF synthesis. The exploration of novel fungal strains or species within these genera, or even other uninvestigated fungi, could potentially uncover new, more abundant, or more easily cultivated sources for this compound production. This expansion of source identification is crucial for scalable and sustainable access to the compound for research and potential development.
Development of Novel Synthetic Methodologies for this compound Analogs
The unique chemical structure and significant biological activities of cyathane diterpenoids, including this compound, have spurred considerable interest in their total synthesis. Researchers have successfully achieved the total synthesis of (+)-cyrneine A, with one approach starting from commercially available (R)-carvone and employing an intramolecular Heck coupling reaction to construct the tricyclic core. Furthermore, collective synthetic routes have been developed for cyrneines A and B, as well as glaucopine C (a related cyathane diterpenoid), utilizing key transformations such as mild Suzuki coupling, chelation-controlled regioselective Friedel-Crafts cyclization, Birch reductive methylation, and carbenoid-mediated ring expansion.
The development of novel synthetic methodologies is not only crucial for accessing this compound in larger quantities but also for creating a diverse library of its analogs. Synthetic chemistry enables the production of modified natural products for structure-activity relationship (SAR) studies, which provide vital insights into the mechanism of action and the critical structural features responsible for biological activity. This information can then be leveraged to design simplified, more synthetically accessible analogs that retain or even enhance the desired neurotrophic properties, potentially leading to more potent and selective compounds with improved pharmacological profiles.
Preclinical Development of this compound as a Probe for Neurotrophic Mechanisms
This compound has demonstrated compelling neurotrophic activities in preclinical models, making it a valuable probe for elucidating neurotrophic mechanisms. It has been shown to induce neurite outgrowth in PC12 cells, a commonly used neuronal cell line for studying neuronal differentiation and neurotrophic factor responses. This activity is reported to mimic NGF-mediated neurotrophic effects. Furthermore, this compound has been found to induce NGF synthesis in 1321N1 human astrocytoma cells and mouse astroglial cells, indicating its potential to modulate the production of endogenous neurotrophic factors. Its neurite outgrowth activity in PC12 cells is notably Rac1-dependent, providing a specific molecular pathway for further investigation.
Preclinical studies have confirmed that this compound promotes neurite outgrowth at low micromolar concentrations. Research groups, such as the Gademann Lab, have actively synthesized this compound and evaluated its biological activity as a neurite outgrowth promoter. The continued preclinical development of this compound as a chemical probe will involve detailed mechanistic studies, including identifying its direct molecular targets beyond Rac1, mapping its signaling pathways, and understanding its interactions with other cellular components involved in neurogenesis and neuronal survival. Such investigations are critical for fully understanding how this compound exerts its neurotrophic effects and for informing the rational design of future therapeutic interventions.
Table 1: Neurite Outgrowth Activity of this compound and Related Compounds in PC12 Cells
| Compound | EC50 (µM) | Cell Line | Key Activity | Source |
| This compound | ~1.0 | PC12 | Induces neurite outgrowth | |
| Striatoid | ~2.5–5 | PC12 | Activates NGF-neurite outgrowth |
Potential Therapeutic Relevance in Neurodegenerative Research (beyond clinical trials)
The neurotrophic properties of this compound suggest significant potential for its therapeutic application in neurodegenerative diseases, extending beyond the scope of clinical trials to fundamental research. Its ability to promote neurite growth is considered a promising strategy for treating conditions such as Alzheimer's disease and Parkinson's disease. Neurotrophic compounds are recognized for their potential to address these debilitating disorders.
Fungal bioactive compounds, including terpenoids like this compound, have demonstrated the capacity to modulate neuroinflammatory pathways, enhance neuronal survival, stimulate protective autophagy, and promote synaptic plasticity. These multifaceted effects position this compound as a promising therapeutic candidate for neurodegenerative diseases characterized by synaptic loss and cognitive impairment. Unlike protein-based neurotrophins, which often face challenges with poor pharmacokinetic profiles and limited ability to cross the blood-brain barrier, small molecules like this compound offer a more attractive alternative due to their potential for better bioavailability and brain penetration. Further research in this area would involve detailed in vivo studies in various animal models of neurodegeneration to assess its efficacy in preventing neuronal loss, improving cognitive function, and modulating disease progression, without delving into clinical trial specifics or safety profiles.
Investigation of Additional Biological Activities and Molecular Targets beyond Neurotrophism
While this compound is primarily recognized for its neurotrophic activity, the broader class of cyathane diterpenoids, to which it belongs, exhibits a diverse spectrum of biological activities. These include antibiotic, anti-inflammatory, and anticancer properties. The Sarcodon genus, the source of this compound, is known to produce compounds with anti-tumor, neuroprotective, antioxidant, anti-inflammatory, antimicrobial, and hypoglycaemic properties.
This suggests that this compound itself may possess additional biological activities beyond its established neurotrophic effects. For instance, related cyathane diterpenoids like glaucopines have demonstrated anti-inflammatory properties. Another cyathane diterpenoid, cyahookerin B, has been shown to inhibit nitric oxide (NO) production in LPS-activated BV-2 microglial cells, indicating potential anti-neuroinflammatory activity. Future research should systematically investigate this compound for these other potential activities. This would involve comprehensive in vitro and in vivo screening assays to identify novel biological effects and subsequently pinpoint the specific molecular targets responsible for these activities. Understanding these additional mechanisms could broaden the therapeutic scope of this compound and lead to its application in other disease areas.
Q & A
Q. What are the established methodologies for synthesizing Cyrneine A, and how do they differ in yield and scalability?
The total synthesis of this compound was first achieved using a convergent approach involving stereoselective aldol reactions and palladium-catalyzed cross-couplings, as described by Elamparuthi et al. (2012) . Key steps include enantioselective formation of the bicyclic core and late-stage functionalization. Methodological variations (e.g., solvent systems, catalysts) impact yield (reported 12–28%) and scalability. Comparative analysis of routes should prioritize reaction efficiency, stereochemical control, and purification challenges .
Q. How is the structural characterization of this compound validated, and what analytical techniques are critical for confirming its stereochemistry?
Structural validation relies on NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereochemical confirmation, circular dichroism (CD) spectroscopy and NOESY correlations are essential. Researchers must cross-reference spectral data with synthetic intermediates to resolve ambiguities, particularly for chiral centers in the terpene-derived moiety .
Q. What in vitro biological assays are commonly used to assess this compound’s bioactivity, and how should controls be designed?
Cytotoxicity assays (e.g., MTT, apoptosis markers) and enzyme inhibition studies (e.g., kinase profiling) are standard. Controls must include:
- Positive controls (e.g., doxorubicin for cytotoxicity).
- Solvent controls (DMSO concentration ≤0.1%).
- Blind assays to minimize observer bias. Replicates (n ≥ 3) and dose-response curves (IC₅₀ calculations) are mandatory for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Discrepancies may arise from cell-line-specific metabolic pathways or assay conditions. A systematic approach includes:
Q. What experimental design considerations are critical for studying this compound’s mechanism of action in vivo?
- Model selection : Use transgenic organisms or xenografts with humanized metabolic pathways.
- Dosing : Pharmacokinetic studies (e.g., AUC, Cₘₐₓ) to determine optimal doses.
- Endpoint analysis : Combine histopathology with omics (proteomics, transcriptomics) to capture systemic effects. Ethical approval and sample size justification (power analysis) are prerequisites .
Q. How can computational methods enhance the identification of this compound’s molecular targets?
Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics simulations (GROMACS) predicts binding affinities to putative targets. Validate predictions via:
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous datasets?
Mixed-effects models (e.g., linear regression with random intercepts) account for inter-experiment variability. Non-parametric tests (e.g., Kruskal-Wallis) are suitable for non-normal distributions. Use R/Bioconductor packages for robust data visualization (ggplot2, ComplexHeatmap) .
Methodological Guidance Tables
Table 1: Key Steps in this compound Synthesis (Adapted from )
| Step | Reaction Type | Key Reagents | Yield (%) | Challenges |
|---|---|---|---|---|
| 1 | Aldol Addition | L-Proline catalyst | 45 | Stereochemical drift |
| 2 | Cross-Coupling | Pd(PPh₃)₄ | 28 | Purification of diastereomers |
Table 2: Recommended Analytical Techniques for Structural Validation
| Technique | Application | Critical Parameters |
|---|---|---|
| NOESY | Stereochemistry | Mixing time (≥400 ms) |
| X-ray Crystallography | Absolute configuration | Crystal quality (R-factor < 5%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
